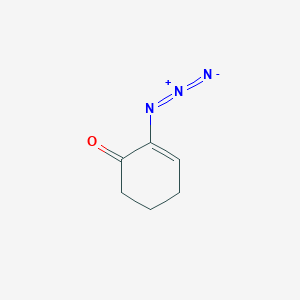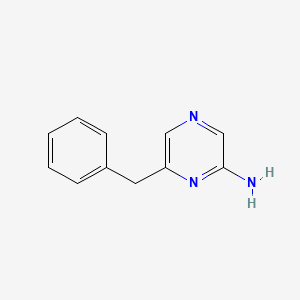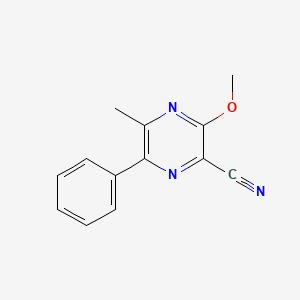methyl carbonate CAS No. 134552-34-4](/img/structure/B14270203.png)
[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl](oxolan-2-yl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group, a thiadiazole ring, and an oxolan-2-yl methyl carbonate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate typically involves multiple steps, starting with the preparation of the dichlorophenyl thiadiazole intermediate. This intermediate is then reacted with oxolan-2-yl methyl carbonate under specific conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, sulfur sources, and carbonate esters. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is investigated for its potential pharmacological properties. Researchers explore its efficacy in treating various diseases and its mechanism of action at the molecular level.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl ether
- 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl acetate
- 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl chloride
Uniqueness
Compared to these similar compounds, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate stands out due to its carbonate ester group, which imparts unique chemical and physical properties. This functional group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
134552-34-4 |
|---|---|
Fórmula molecular |
C14H11Cl2N2O4S- |
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
[[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl]-(oxolan-2-yl)methyl] carbonate |
InChI |
InChI=1S/C14H12Cl2N2O4S/c15-7-3-1-4-8(16)10(7)11-12(18-23-17-11)13(22-14(19)20)9-5-2-6-21-9/h1,3-4,9,13H,2,5-6H2,(H,19,20)/p-1 |
Clave InChI |
WGJIAKKVIFQCNP-UHFFFAOYSA-M |
SMILES canónico |
C1CC(OC1)C(C2=NSN=C2C3=C(C=CC=C3Cl)Cl)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



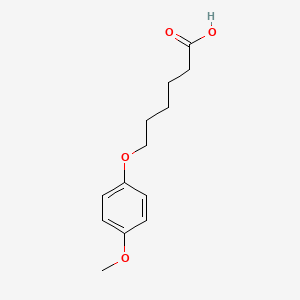
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
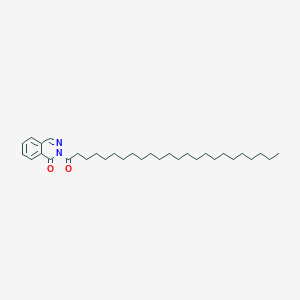
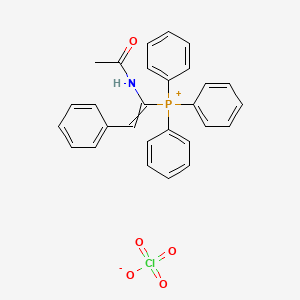
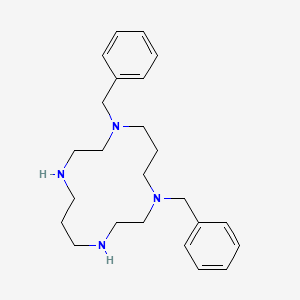


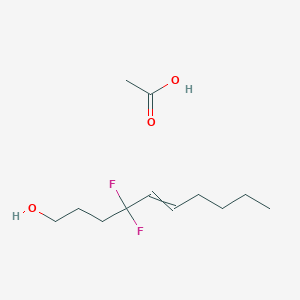
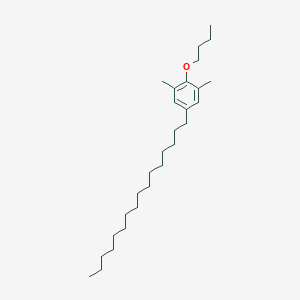
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
